![molecular formula C11H15ClN2O B14784300 2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)
2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide is a chiral compound with a specific stereochemistry, indicated by the (S) configuration This compound features an amino group, a chlorobenzyl group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and (S)-2-aminopropanoic acid.
Formation of Intermediate: The 3-chlorobenzyl chloride is reacted with (S)-2-aminopropanoic acid under basic conditions to form an intermediate.
Amidation: The intermediate is then subjected to amidation using N-methylamine to yield the final product, (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.
Purification: Implementing purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
(S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzyl chloride: A related compound used in the synthesis of (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide.
N-Methylpropanamide: Shares the amide functional group with the target compound.
2-Aminopropanoic acid: The amino acid precursor used in the synthesis.
Uniqueness
(S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C11H15ClN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3 |
InChI Key |
WIMXZBQTFWKZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate](/img/structure/B14784219.png)
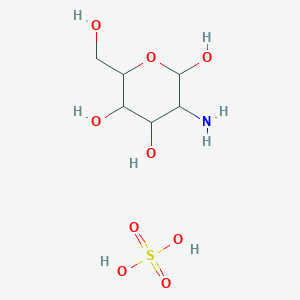

![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784231.png)
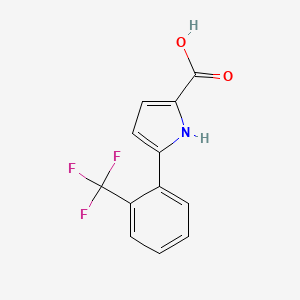
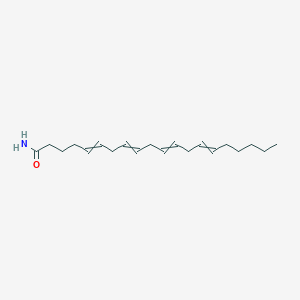
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide](/img/structure/B14784253.png)

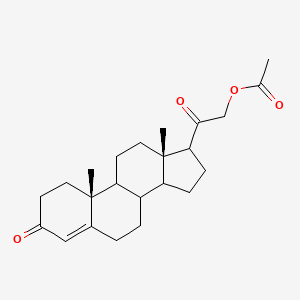
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide](/img/structure/B14784274.png)
![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)
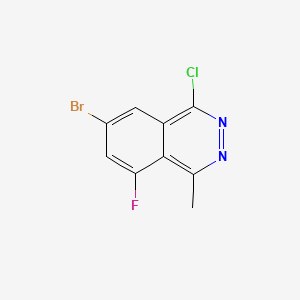
![5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)
